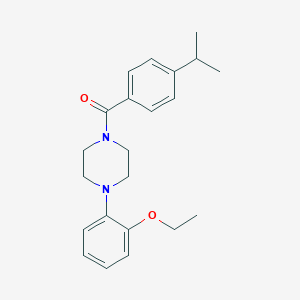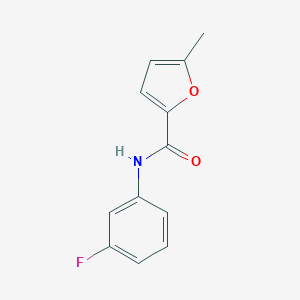
N-cycloheptyl-N'-(2,6-dichloro-4-pyridinyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cycloheptyl-N'-(2,6-dichloro-4-pyridinyl)urea, commonly known as DCPU, is a synthetic compound that has been extensively studied for its potential use as a herbicide. It belongs to the class of urea-based herbicides and has been found to be effective against a wide range of weed species.
Mécanisme D'action
DCPU acts by inhibiting the photosynthetic electron transport chain in plants. It specifically targets the photosystem II complex, which is responsible for the light-dependent reactions of photosynthesis. By inhibiting this complex, DCPU disrupts the production of ATP and NADPH, which are essential for plant growth and development. This leads to the death of the plant.
Biochemical and Physiological Effects
DCPU has been found to have minimal toxicity to mammals and other non-target organisms. However, it can have adverse effects on aquatic organisms if it enters water bodies. DCPU is rapidly metabolized in plants, and does not accumulate in the environment. It has a short half-life in soil, and does not persist for long periods of time.
Avantages Et Limitations Des Expériences En Laboratoire
DCPU has several advantages as a herbicide, including its broad spectrum of activity and low toxicity to mammals. It is also effective at low concentrations, which makes it cost-effective. However, DCPU has limitations for lab experiments, including its complex synthesis process and the need for expertise in organic chemistry. It also requires specialized equipment for testing its efficacy against different weed species.
Orientations Futures
For research on DCPU include the development of new formulations, the study of its mechanism of action, and the exploration of its use in combination with other herbicides.
Méthodes De Synthèse
DCPU can be synthesized through a multistep process involving the reaction of 2,6-dichloropyridine with cycloheptylamine, followed by the reaction of the resulting intermediate with phosgene. The final product is obtained through the reaction of the intermediate with urea. The synthesis of DCPU is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
DCPU has been extensively studied for its potential use as a herbicide. It has been found to be effective against a wide range of weed species, including grasses and broadleaf weeds. DCPU has been tested in both laboratory and field trials, and has shown promising results in controlling weed growth.
Propriétés
Formule moléculaire |
C13H17Cl2N3O |
|---|---|
Poids moléculaire |
302.2 g/mol |
Nom IUPAC |
1-cycloheptyl-3-(2,6-dichloropyridin-4-yl)urea |
InChI |
InChI=1S/C13H17Cl2N3O/c14-11-7-10(8-12(15)18-11)17-13(19)16-9-5-3-1-2-4-6-9/h7-9H,1-6H2,(H2,16,17,18,19) |
Clé InChI |
CXBSZUIGHMKXGG-UHFFFAOYSA-N |
SMILES |
C1CCCC(CC1)NC(=O)NC2=CC(=NC(=C2)Cl)Cl |
SMILES canonique |
C1CCCC(CC1)NC(=O)NC2=CC(=NC(=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{[1-(2-chlorobenzoyl)-1H-pyrazol-3-yl]carbonyl}piperidine](/img/structure/B258713.png)
![Isopropyl 4,5-dimethyl-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B258716.png)
![Propan-2-yl 4-carbamoyl-5-{[(3,4-dichlorophenyl)carbonyl]amino}-3-methylthiophene-2-carboxylate](/img/structure/B258717.png)

![2-{[(2E)-3-(4-fluorophenyl)prop-2-enoyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B258724.png)
![3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-2H-chromen-2-one](/img/structure/B258725.png)
![6,7-dimethoxy-2-(4-methylphenyl)-3,3a-dihydro-8H-pyrazolo[5,1-a]isoindol-8-one](/img/structure/B258726.png)
![Methyl 5-(diethylcarbamoyl)-2-[(methoxycarbonyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B258728.png)
![methyl 2-[(5-bromo-2-furoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B258731.png)

![N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-(4-methylphenoxy)acetamide](/img/structure/B258733.png)

![Methyl 2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B258738.png)
![dimethyl 2-{[(1-methyl-1H-pyrazol-3-yl)carbonyl]amino}terephthalate](/img/structure/B258739.png)